methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride
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Overview
Description
Methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique fused ring structure, which includes a thiophene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyran Core: The initial step involves the construction of the thienopyran core. This can be achieved through a cyclization reaction between a thiophene derivative and a suitable pyran precursor under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of formaldehyde and ammonia or a primary amine under controlled conditions.
Esterification: The carboxylate ester moiety is introduced through an esterification reaction, typically using methanol and a carboxylic acid derivative in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyran derivatives.
Scientific Research Applications
Methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thienopyran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate hydrochloride: Similar structure but lacks the thiophene ring.
2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride: Contains a thiazole ring instead of a thienopyran core.
Uniqueness
Methyl 4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate hydrochloride is unique due to its fused thienopyran ring system, which imparts distinct chemical and biological properties compared to other similar compounds. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2751614-67-0 |
---|---|
Molecular Formula |
C10H14ClNO3S |
Molecular Weight |
263.7 |
Purity |
95 |
Origin of Product |
United States |
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